molecular formula C13H16O B14408176 Benzaldehyde, 2-(4-methyl-3-pentenyl)- CAS No. 83476-93-1

Benzaldehyde, 2-(4-methyl-3-pentenyl)-

Cat. No.: B14408176
CAS No.: 83476-93-1
M. Wt: 188.26 g/mol
InChI Key: BDCPAKYMGPKHIX-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(4-methyl-3-pentenyl)- is a prenylated benzaldehyde derivative characterized by a benzaldehyde core substituted at the C-2 position with a 4-methyl-3-pentenyl group. This alkenyl side chain introduces hydrophobicity and structural complexity, influencing its physicochemical and biological properties.

Properties

CAS No.

83476-93-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)benzaldehyde

InChI

InChI=1S/C13H16O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3-4,6-8,10H,5,9H2,1-2H3

InChI Key

BDCPAKYMGPKHIX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC=CC=C1C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(4-methyl-3-pentenyl)- typically involves the reaction of benzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzaldehyde reacts with 4-methyl-3-pentene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.

Types of Reactions:

    Oxidation: Benzaldehyde, 2-(4-methyl-3-pentenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 2-(4-methyl-3-pentenyl)benzoic acid.

    Reduction: Formation of 2-(4-methyl-3-pentenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 2-(4-methyl-3-pentenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Structural Features

The compound’s defining feature is the C-2 4-methyl-3-pentenyl group, a branched alkenyl chain. Key structural analogs include:

Compound Name Substituent Position & Group Molecular Formula Key Features
Benzaldehyde, 2-(4-methyl-3-pentenyl)- C-2: 4-methyl-3-pentenyl C₁₃H₁₆O (estimated) Branched alkenyl chain enhances hydrophobicity
Flavoglaucin C-2: Heptadienyl; C-5: 3-methyl-2-butenyl C₂₀H₂₆O₄ Dual prenyl groups; antioxidative properties
Eurotirubrin A C-2: Epoxy-heptenyl; C-5: 3-methyl-2-butenyl C₂₀H₂₄O₄ Epoxy group increases polarity
Dihydroauroglaucin C-2: Dihydroxy-hepta-dienyl C₁₉H₂₄O₄ Hydroxyl groups improve water solubility

Key Observations :

  • Functional Groups : Unlike epoxy- or hydroxyl-containing derivatives (e.g., eurotirubrin A), the target compound lacks polar moieties, likely favoring membrane penetration in microbial targets .

Comparison Insights :

  • Antimicrobial Potency : The target compound’s branched alkenyl chain may enhance lipid bilayer disruption, akin to flavoglaucin’s heptadienyl group .
  • Lack of Polar Groups : Unlike dihydroauroglaucin, the absence of hydroxyls may limit water solubility but improve bioavailability in lipophilic environments .

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